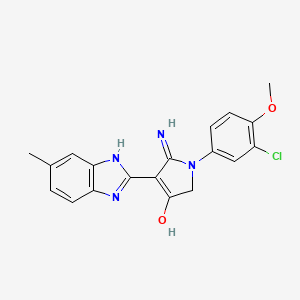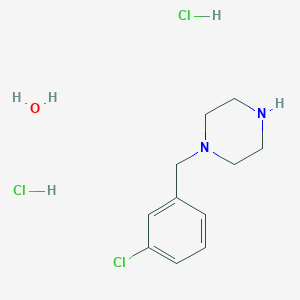![molecular formula C17H23FN2O3 B6089822 4-[2-(3-fluorobenzyl)-4-morpholinyl]-N,N-dimethyl-4-oxobutanamide](/img/structure/B6089822.png)
4-[2-(3-fluorobenzyl)-4-morpholinyl]-N,N-dimethyl-4-oxobutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(3-fluorobenzyl)-4-morpholinyl]-N,N-dimethyl-4-oxobutanamide, also known as FBM, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. FBM is a small molecule that belongs to the class of oxoamides and has been found to exhibit interesting biological properties.
Wirkmechanismus
4-[2-(3-fluorobenzyl)-4-morpholinyl]-N,N-dimethyl-4-oxobutanamide has been found to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair. By inhibiting the activity of PARP, 4-[2-(3-fluorobenzyl)-4-morpholinyl]-N,N-dimethyl-4-oxobutanamide can induce DNA damage and trigger cell death in cancer cells, making it a potential candidate for cancer therapy.
Biochemical and Physiological Effects:
4-[2-(3-fluorobenzyl)-4-morpholinyl]-N,N-dimethyl-4-oxobutanamide has been shown to exhibit several biochemical and physiological effects, including the induction of DNA damage, inhibition of cell proliferation, and apoptosis (programmed cell death) in cancer cells. 4-[2-(3-fluorobenzyl)-4-morpholinyl]-N,N-dimethyl-4-oxobutanamide has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
4-[2-(3-fluorobenzyl)-4-morpholinyl]-N,N-dimethyl-4-oxobutanamide has several advantages for lab experiments, including its small molecular size, which allows for easy synthesis and modification, and its ability to selectively target cancer cells. However, 4-[2-(3-fluorobenzyl)-4-morpholinyl]-N,N-dimethyl-4-oxobutanamide also has limitations, including its low solubility and potential toxicity, which may limit its use in vivo.
Zukünftige Richtungen
There are several future directions for research on 4-[2-(3-fluorobenzyl)-4-morpholinyl]-N,N-dimethyl-4-oxobutanamide, including the development of more potent and selective PARP inhibitors, the identification of new targets for 4-[2-(3-fluorobenzyl)-4-morpholinyl]-N,N-dimethyl-4-oxobutanamide, and the investigation of its potential use in combination with other anticancer agents. Additionally, further research is needed to determine the safety and efficacy of 4-[2-(3-fluorobenzyl)-4-morpholinyl]-N,N-dimethyl-4-oxobutanamide in vivo and to identify potential applications in other fields such as chemical biology and drug discovery.
Synthesemethoden
4-[2-(3-fluorobenzyl)-4-morpholinyl]-N,N-dimethyl-4-oxobutanamide can be synthesized using a multistep process that involves the reaction of 3-fluorobenzylamine with 4-chlorobutanoyl chloride to form the intermediate product, which is then reacted with N,N-dimethylmorpholine and triethylamine to obtain the final product, 4-[2-(3-fluorobenzyl)-4-morpholinyl]-N,N-dimethyl-4-oxobutanamide.
Wissenschaftliche Forschungsanwendungen
4-[2-(3-fluorobenzyl)-4-morpholinyl]-N,N-dimethyl-4-oxobutanamide has been the subject of scientific research due to its potential applications in various fields such as medicinal chemistry, drug discovery, and chemical biology. Researchers have been investigating the biological properties of 4-[2-(3-fluorobenzyl)-4-morpholinyl]-N,N-dimethyl-4-oxobutanamide to identify its potential use as a therapeutic agent for the treatment of various diseases.
Eigenschaften
IUPAC Name |
4-[2-[(3-fluorophenyl)methyl]morpholin-4-yl]-N,N-dimethyl-4-oxobutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O3/c1-19(2)16(21)6-7-17(22)20-8-9-23-15(12-20)11-13-4-3-5-14(18)10-13/h3-5,10,15H,6-9,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYDLOBZNZJBRIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCC(=O)N1CCOC(C1)CC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(3-fluorobenzyl)-4-morpholinyl]-N,N-dimethyl-4-oxobutanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B6089742.png)



![1-(5-methoxy-2-furoyl)-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B6089786.png)
![1-[1-(2-chloro-6-fluorobenzoyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine](/img/structure/B6089804.png)
![7-cyclopropyl-9-(4-fluorophenyl)-2-methylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B6089805.png)
![N-{4-[(5-bromo-1-naphthoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B6089811.png)
![2-butyryl-3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-5-phenylcyclohex-2-en-1-one](/img/structure/B6089819.png)
![2-(4-fluorobenzyl)-4-[4-(2-pyrimidinyloxy)benzyl]morpholine](/img/structure/B6089821.png)
![5-(2-methoxyphenyl)-2-methyl-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6089828.png)

![N-ethyl-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-phenylacetamide](/img/structure/B6089839.png)
